Product packaging for Dimsyl sodium(Cat. No.:CAS No. 15590-23-5)

Dimsyl sodium

Cat. No.: B8681301
CAS No.: 15590-23-5
M. Wt: 100.12 g/mol
InChI Key: CWXOAQXKPAENDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimsyl sodium is a useful research compound. Its molecular formula is C2H5NaOS and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NaOS B8681301 Dimsyl sodium CAS No. 15590-23-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;methanidylsulfinylmethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5OS.Na/c1-4(2)3;/h1H2,2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOAQXKPAENDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)[CH2-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436194
Record name Sodium methylsulfinylmethylide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15590-23-5
Record name Methane, sulfinylbis-, ion(1-), sodium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15590-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimsyl sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium methylsulfinylmethylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMSYL SODIUM
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Dimsyl Sodium Generation

Deprotonation of Dimethyl Sulfoxide (DMSO) with Hydride Bases

The generation of this compound is most commonly achieved by reacting DMSO with a strong hydride base, typically sodium hydride (NaH). wikipedia.orggaylordchemical.com This reaction involves the abstraction of a proton from one of the methyl groups of DMSO, leading to the formation of the methylsulfinyl carbanion, also known as the dimsyl anion. wikipedia.orgsciencemadness.orgresearchgate.net The reaction is typically represented as:

(CH₃)₂SO + NaH → [CH₃S(O)CH₂]⁻Na⁺ + H₂

The pKa of DMSO is approximately 35, indicating its low acidity. wikipedia.orgcohlife.org Consequently, a very strong base like sodium hydride is necessary to facilitate the deprotonation. atamanchemicals.comwikipedia.orgcohlife.org The resulting dimsyl anion is stabilized by the adjacent sulfoxide group. atamanchemicals.comcohlife.org Sodium amide has also been used as a strong base for this purpose. wikipedia.orgsciencemadness.org

The sodium hydride is often supplied as a dispersion in mineral oil, which should be washed away with a solvent like petroleum ether or hexane (B92381) before the reaction to ensure purity. gaylordchemical.comsu.se

Optimization of Reaction Conditions for Enhanced Formation Efficiency

To achieve a sufficient rate of formation and high yield of this compound, the reaction is typically stirred at an elevated temperature, generally between 70-75°C, until the evolution of hydrogen gas ceases. sciencemadness.org Some procedures suggest a lower temperature of 40-45°C may be sufficient to initiate the reaction. su.se The use of ultrasonication can also be employed to facilitate the reaction. su.se It has been noted that for certain applications, an excess of sodium hydride, approximately 2.1 equivalents, can significantly improve the yield of the desired product. uoguelph.ca

ParameterRecommended ConditionSource(s)
Base Sodium Hydride (NaH) wikipedia.orggaylordchemical.com
Temperature 70-75°C sciencemadness.org
Alternative Temperature 40-45°C su.se
Sodium Hydride Equivalents >2.1 uoguelph.ca
Enhancement Ultrasonication su.se

Influence of Solvent Purity and Anhydrous Conditions

The purity of the DMSO and the maintenance of anhydrous conditions are critical for the successful synthesis of this compound. sciencemadness.orgsu.se The dimsyl anion is highly reactive and readily reacts with water, carbon dioxide, and oxygen. sciencemadness.orgresearchgate.net Therefore, these substances must be rigorously excluded during the formation, storage, and subsequent reactions of this compound. sciencemadness.org

DMSO is hygroscopic and readily absorbs moisture from the atmosphere. itwreagents.comgaylordchemical.com The presence of water can lead to the formation of sodium hydroxide, which can interfere with the desired reaction and potentially clog equipment. su.se To obtain nearly anhydrous DMSO, several methods can be employed, including distillation from calcium hydride or the use of molecular sieves (4Å). sciencemadness.orggaylordchemical.com A practical approach for reaction preparation is to use an excess of DMSO and remove the water along with the excess solvent via vacuum distillation. sciencemadness.orggaylordchemical.com

Alternative Routes to this compound

While the reaction of DMSO with sodium hydride is the most common method, other bases have been shown to generate the dimsyl anion, although often in smaller quantities. sciencemadness.org These include potassium hydroxide, phenoxide, tetraethylammonium (B1195904) hydroxide, and tetraethylammonium fluoride. sciencemadness.org

Scale-Up Considerations in this compound Preparation

The synthesis of this compound presents significant challenges when scaling up from laboratory to industrial production. acs.org The reaction between sodium hydride and DMSO is exothermic and can lead to a self-accelerating decomposition at temperatures as low as 50-60°C in neat DMSO, posing a serious risk of explosion and fire. acs.orgacs.org This decomposition temperature is alarmingly close to the optimal reaction temperature of 60-70°C often used at the lab scale. acs.org

To mitigate these risks, several strategies are employed. One key approach is to dilute the DMSO with a co-solvent, such as tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net It has been demonstrated that a ~0.4M solution of sodium dimsylate in a 1:6 mixture of DMSO/THF exhibits a higher onset of decomposition at around 100°C. acs.org This allows the heat of formation to be safely dissipated at the reflux temperature of THF (67°C) without triggering the hazardous decomposition. acs.org It is strongly recommended to keep the concentration of the this compound reagent as low as feasible (≤0.6 M) and to avoid storing solutions of any concentration. acs.org The use of THF as a "safety blanket" has been a critical factor in the successful and safer scale-up of processes involving this compound. researchgate.netresearchgate.net

Another approach to manage the reaction on a larger scale involves the controlled addition of the alkali metal compound to a pre-charged mixture of DMSO and other reactants, ensuring that the this compound reacts as it is formed and does not accumulate. google.com

Evolution of the Dimsyl Anion Concept in Organic Chemistry

Following its introduction by Corey and Chaykovsky, the concept of the dimsyl anion rapidly evolved, with its utility extending far beyond its initially reported applications. The broader organic chemistry community quickly recognized the potential of this potent reagent, leading to its widespread adoption and the discovery of new synthetic transformations.

One of the immediate and most impactful applications of dimsyl sodium was in the context of the Wittig reaction. sciencemadness.orggoogle.com The strongly basic nature of the dimsyl anion made it an ideal reagent for the deprotonation of phosphonium (B103445) salts to generate the corresponding phosphorus ylides. sciencemadness.org This provided a convenient and efficient method for carrying out the Wittig olefination, particularly when less reactive phosphonium salts were employed. stackexchange.com

The utility of this compound also found a significant niche in carbohydrate chemistry. researchgate.net Its ability to act as a powerful, non-degrading base allowed for the efficient and complete methylation of hydroxyl groups in polysaccharides for structural analysis. researchgate.networdpress.com This application was a notable improvement over previously used methods. researchgate.net

Furthermore, the dimsyl anion itself was explored as a potent nucleophile. It was shown to react with a variety of electrophiles, including alkyl halides and esters, to form new carbon-carbon bonds. gaylordchemical.comwikipedia.org For instance, its reaction with esters afforded β-ketosulfoxides, which were demonstrated to be versatile synthetic intermediates. wikipedia.org The evolution of the dimsyl anion concept is highlighted by the diverse range of reactions in which it was successfully employed shortly after its discovery.

Application Area Description of Use Early Example Reference
Wittig ReactionDeprotonation of phosphonium salts to generate phosphorus ylides for olefination. sciencemadness.orgGreenwald, R.; Chaykovsky, M.; Corey, E. J. J. Org. Chem. 1963, 28, 1128-1129.
Carbohydrate ChemistryComplete methylation of polysaccharides for linkage analysis. researchgate.networdpress.comHakomori, S. J. Biochem. (Tokyo) 1964, 55, 205-208.
Nucleophilic AdditionReaction with esters to form β-ketosulfoxides. wikipedia.orgCorey, E. J.; Chaykovsky, M. J. Am. Chem. Soc. 1965, 87, 1345-1353. acs.org
AlkylationAs a nucleophile in reactions with alkyl halides. gaylordchemical.comCorey, E. J.; Chaykovsky, M. J. Am. Chem. Soc. 1965, 87, 1345-1353. acs.org

The foundational discoveries by Corey and Chaykovsky, coupled with the subsequent rapid exploration of its synthetic potential by the wider chemical community, solidified the status of this compound as a cornerstone reagent in organic chemistry. Its introduction marked a significant step forward in the ability of chemists to manipulate and construct complex organic molecules.

The Chemistry of this compound: A Look at Its Synthesis

This compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a potent reagent in organic chemistry, valued for its strong basicity and nucleophilicity. atamanchemicals.comwikipedia.orgwikipedia.org This article explores the primary methods for its generation, focusing on the deprotonation of DMSO, optimization of reaction conditions, and considerations for scaling up its production.

Fundamental Chemical Reactivity of Dimsyl Sodium

Dimsyl Anion as a Potent Brønsted Base

The dimsyl anion is an exceptionally strong Brønsted base, a characteristic derived from the high pKa of its conjugate acid, dimethyl sulfoxide (B87167) (DMSO), which is approximately 35. wikipedia.org This makes it capable of deprotonating a wide array of weakly acidic compounds. sciencemadness.orggaylordchemical.com Its utility as a base is enhanced by the fact that upon protonation, it forms the relatively inert solvent DMSO, minimizing the potential for side reactions. sciencemadness.org

The dimsyl anion readily removes protons from various substrates, including carbohydrates, amines, amides, and weakly acidic hydrocarbons like acetylenes. sciencemadness.org The mechanism involves the direct transfer of a proton from the substrate to the carbanionic center of the dimsyl anion. This process generates the corresponding anion of the substrate, which can then participate in subsequent reactions. sciencemadness.org

For instance, in the case of terminal acetylenes, the dimsyl anion abstracts the acidic acetylenic proton, forming an intermediate sodium salt. This salt can then be consumed in subsequent alkylation steps, with the dimsyl sodium effectively initiating the reaction sequence. sciencemadness.org Similarly, it can deprotonate the α-carbon of ketones and esters, generating enolates that are crucial intermediates in many carbon-carbon bond-forming reactions. sciencemadness.orgmsu.edu The formation of the dimsyl anion itself is typically achieved by reacting sodium hydride or sodium amide with DMSO. sciencemadness.orgwikipedia.org

The reaction of this compound with various weakly acidic substrates is summarized in the table below.

Substrate TypeProductSignificance
CarbohydratesAlkoxidesIntermediates for methylation sciencemadness.org
AminesAmidesGeneration of reactive nitrogen anions sciencemadness.org
AmidesAmidatesAnions for further functionalization sciencemadness.org
Terminal AcetylenesAcetylidesIntermediates for alkylation reactions sciencemadness.org
Ketones/EstersEnolatesKey intermediates in C-C bond formation sciencemadness.orgmsu.edu
Phosphonium (B103445) SaltsPhosphorus YlidesReagents for the Wittig reaction sciencemadness.orgwikipedia.org

The position of the deprotonation equilibrium is dictated by the relative acidities of the substrate and DMSO. msu.edu Given the high pKa of DMSO, the equilibrium generally favors the formation of the substrate's conjugate base for any acid significantly stronger than DMSO. sciencemadness.orgwikipedia.org Spectrophotometric methods have been employed to determine the relative equilibrium acidities of various carbon acids in DMSO, establishing an absolute acidity scale. utk.edu These studies have shown that in a dissociating solvent like DMSO, ion association effects are minimized, allowing for more accurate pKa measurements compared to solvents with low dielectric constants. utk.edu

Kinetic studies reveal that the rate of proton abstraction can be influenced by steric hindrance and the electronic nature of the substrate. While this compound is a powerful base, the rate of deprotonation can be slower for substrates where the acidic proton is sterically hindered or for carbon acids that require significant structural reorganization upon forming the conjugate base. msu.edu For instance, the deprotonation of carbon acids where the resulting anion is stabilized by resonance may have a higher activation energy barrier due to this reorganization. msu.edu

Dimsyl Anion as a Nucleophile in Organic Transformations

Beyond its basicity, the dimsyl anion is a potent nucleophile, readily participating in a variety of organic reactions. sciencemadness.orggaylordchemical.com It can add to unsaturated systems and displace leaving groups, making it a valuable tool for constructing complex molecules. gaylordchemical.com

The dimsyl anion adds to a range of unsaturated compounds, including aldehydes, ketones, esters, and amides. gaylordchemical.com In reactions with α,β-unsaturated carbonyl compounds, the addition can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). The regioselectivity of this addition is influenced by the nature of the substrate and the reaction conditions.

When reacting with aldehydes and ketones, the dimsyl anion typically adds to the carbonyl carbon to form β-hydroxy sulfoxides. sciencemadness.orggaylordchemical.com For example, the reaction with benzophenone (B1666685) yields 2-methanesulfinyl-1,1-diphenyl-ethanol. gaylordchemical.com With esters, it condenses to form β-keto sulfoxides, which are useful synthetic intermediates. sciencemadness.orgwikipedia.org

The stereoselectivity of these additions can be influenced by the steric environment of the substrate. However, detailed studies on the stereochemical outcomes of dimsyl anion additions are not extensively documented in the provided search results.

The dimsyl anion can act as a nucleophile in substitution reactions, displacing leaving groups from alkyl and benzyl (B1604629) halides to form more complex sulfoxides. sciencemadness.org The mechanism of these displacement reactions is typically considered to be a bimolecular nucleophilic substitution (SN2) process.

Recent research has also highlighted the involvement of the dimsyl anion in single-electron transfer (SET) processes, particularly in reactions initiated by light or heat. researchgate.netacs.orgacs.org In some cases, the dimsyl anion, formed from a strong base and DMSO, can act as an electron donor to initiate radical reactions. researchgate.netrsc.orgconicet.gov.ar For example, it has been proposed to initiate photo-induced base-promoted homolytic aromatic substitution (photo-BHAS) reactions with alkyl halides. acs.orgconicet.gov.ar This dual reactivity, as both a traditional nucleophile and a single-electron donor, expands the synthetic utility of this compound.

Carbanion Chemistry of the Dimsyl Anion

The dimsyl anion is a classic example of a carbanion, a species with a negative charge on a carbon atom. sciencemadness.orggaylordchemical.commsu.edursc.org Its reactivity is characteristic of carbanions, including its strong basicity and nucleophilicity. sciencemadness.org The stability of the dimsyl anion is attributed to the electron-withdrawing nature of the adjacent sulfinyl group, which helps to delocalize the negative charge.

The carbanionic character of the dimsyl anion is central to its role in various synthetic transformations. It can be used to generate other reactive carbanionic species, such as phosphorus ylides for the Wittig reaction. sciencemadness.orgwikipedia.org Furthermore, it has been shown to catalyze reactions by acting as a precursor to other catalytically active species. For instance, it can promote the polarity reversal (umpolung) of α-diketones in Stetter-like reactions. unife.itacs.org In these reactions, the dimsyl anion adds to the diketone, initiating a sequence that ultimately leads to the formation of a new carbon-carbon bond. unife.it

Electronic Structure and Stabilization of the Dimsyl Anion

The dimsyl anion (CH₃S(O)CH₂⁻) is a carbanion, a species with a negative charge on a carbon atom. sciencemadness.org The stability of this carbanion is a key factor in its reactivity. The primary stabilizing feature of the dimsyl anion is the adjacent sulfinyl group (-S(O)CH₃). wikipedia.orgepfl.ch This group provides stabilization to the carbanion through a combination of electronic effects. wikipedia.orgepfl.ch The geometry of the dimsyl anion is trigonal pyramidal at the sulfur atom, consistent with other three-coordinate S(IV) compounds, and possesses a nonbonded electron pair on the sulfur atom. epfl.chatamankimya.com

The stabilization of the negative charge in the dimsyl anion is attributed to the sulfinyl group. wikipedia.orgatamankimya.com The exact nature of this stabilization has been a subject of discussion, with contributions from both inductive effects and resonance involving d-orbitals on the sulfur atom being considered. libretexts.org The presence of the electron-withdrawing sulfinyl group helps to delocalize the negative charge from the carbon atom, thereby increasing the stability of the anion. wikipedia.org

Inductive and Resonance Effects on Reactivity

The reactivity of the dimsyl anion is profoundly influenced by both inductive and resonance effects, which contribute to its dual nature as a strong base and a potent nucleophile. smolecule.comwikipedia.org

Resonance Effect: Resonance stabilization plays a significant role in the dimsyl anion. The negative charge on the carbon can be delocalized onto the oxygen atom through p-d orbital overlap with the sulfur atom, as depicted in resonance structures. libretexts.orgmsu.edu This delocalization spreads the negative charge over the more electronegative oxygen atom, significantly stabilizing the anion. msu.edu This resonance contribution is a key factor in moderating the reactivity of the dimsyl anion compared to a hypothetical localized carbanion.

The interplay of these electronic effects dictates the dimsyl anion's chemical behavior. Its strong basicity allows it to deprotonate a wide range of weakly acidic compounds. gaylordchemical.com As a nucleophile, it readily participates in reactions such as alkylations, condensations, and additions to unsaturated systems. sciencemadness.orgrsc.org For instance, it reacts with esters to form β-ketosulfoxides and can be used to generate phosphorus and sulfur ylides, which are important intermediates in organic synthesis. smolecule.comwikipedia.org The balance between its basic and nucleophilic character makes this compound a versatile reagent in synthetic organic chemistry. smolecule.com

Advanced Applications of Dimsyl Sodium in Organic Synthesis

Formation of Ylides and Related Reagents

As a powerful Brønsted base, dimsyl sodium is instrumental in generating phosphorus and sulfur ylides. wikipedia.orgwikipedia.org Its use in a dimethyl sulfoxide (B87167) (DMSO) solution is particularly effective for creating dimethyloxosulfonium methylide and dimethylsulfonium methylide. wikipedia.orgwikipedia.org

This compound is a widely used base for the generation of phosphorus ylides, which are key intermediates in the Wittig reaction. wikipedia.orgmsu.edusciencemadness.org The reaction involves the deprotonation of a phosphonium (B103445) salt to form a phosphorane, also known as a Wittig reagent. google.com This method provides a simple and convenient modification of the traditional Wittig reaction. sciencemadness.org

The general procedure involves adding a triphenylalkylphosphonium halide in DMSO to a solution of this compound, followed by the addition of an acylferrocene in DMSO to produce ferrocenyl olefins. cdnsciencepub.com The use of this compound in DMSO has been shown to be effective for these transformations, proceeding smoothly and in high yields. cdnsciencepub.com

Table 1: Generation of Phosphorus Ylides with this compound

Phosphonium Salt Precursor Base/Solvent System Ylide (Wittig Reagent) Subsequent Reaction Ref.
Triphenylalkylphosphonium halide This compound / DMSO Alkylidene triphenylphosphorane Wittig Olefination cdnsciencepub.com

This table illustrates the generation of phosphorus ylides from their corresponding phosphonium salts using this compound.

This compound is also highly effective in the formation of sulfur ylides. wikipedia.orgwikipedia.org Specifically, it is used to deprotonate sulfonium (B1226848) and oxosulfonium salts to generate the corresponding ylides. sciencemadness.org For instance, treating trimethyloxosulfonium iodide with this compound produces dimethyloxosulfonium methylide, a valuable reagent for introducing a methylene (B1212753) group into various molecules. gaylordchemical.com This reaction is a cornerstone of the Corey-Chaykovsky reaction, which is used to synthesize epoxides from aldehydes and ketones. wikipedia.org

The formation of sulfur ylides using this compound in DMSO is a common and convenient method. wikipedia.orgmsu.edu These ylides are less stable than their phosphorus counterparts and react differently with carbonyl compounds, typically leading to the formation of epoxides rather than alkenes. msu.edu

Table 2: Formation of Sulfur Ylides

Sulfonium Salt Precursor Base/Solvent System Sulfur Ylide Typical Application Ref.
Trimethylsulfonium (B1222738) iodide This compound / DMSO Dimethylsulfonium methylide Epoxidation of carbonyls msu.edu

This table showcases the synthesis of key sulfur ylides using this compound.

Carbon-Carbon Bond Forming Reactions

This compound's utility extends to various carbon-carbon bond-forming reactions, where it can act as both a strong base and a potent nucleophile. smolecule.comgaylordchemical.com

As a strong base, this compound can deprotonate a wide range of weakly acidic hydrocarbons, facilitating their subsequent alkylation. sciencemadness.org The resulting carbanion can then react with alkylating agents to form new carbon-carbon bonds. sciencemadness.orggaylordchemical.com For example, this compound has been used in the N-alkylation of amides to produce lactams in good yields. gaylordchemical.com It also participates in the methylation of certain aromatic compounds, such as quinoline (B57606) and isoquinoline, where the initial adduct eliminates methanesulfenic acid upon heating to yield the methylated product. gaylordchemical.com

This compound is a versatile reagent for condensation reactions, particularly with carbonyl compounds. wikipedia.orgsciencemadness.org

This compound readily reacts with aldehydes and ketones. gaylordchemical.com The initial step is a nucleophilic addition to the carbonyl carbon. msu.edu In the case of sulfur ylides generated from this compound, this adduct undergoes an internal SN2 reaction to form an epoxide. msu.edu

With esters, this compound participates in a condensation reaction to form β-ketosulfoxides. wikipedia.orgsmolecule.com These β-ketosulfoxides are valuable synthetic intermediates. wikipedia.org They can be reduced to methyl ketones or undergo reaction with alkyl halides followed by elimination to yield α,β-unsaturated ketones. wikipedia.orgwikipedia.org

Table 3: Reactions of this compound with Carbonyl Compounds

Carbonyl Substrate Product Type Further Transformations Ref.
Aldehydes/Ketones β-Hydroxy sulfoxide / Epoxide - msu.edugaylordchemical.com

This table summarizes the outcomes of condensation reactions between this compound and various carbonyl compounds.

Condensation Reactions

Synthesis of β-Ketosulfoxides

The reaction of this compound with esters provides a direct and high-yield route to β-ketosulfoxides. sciencemadness.orgwikipedia.org In this condensation reaction, the dimsyl anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide group results in the formation of the β-ketosulfoxide. wikipedia.orgchemistry-chemists.com This transformation is a key application of this compound in organic synthesis, yielding valuable intermediates. wikipedia.org

These resulting β-ketosulfoxides are versatile synthetic building blocks due to the presence of a readily alkylated active methylene group. sciencemadness.org They can be transformed into a variety of other functional groups. For instance:

Reduction with reagents like aluminum amalgam converts β-ketosulfoxides into methyl ketones. wikipedia.org

Reaction with alkyl halides followed by elimination leads to the formation of α,β-unsaturated ketones. wikipedia.org

They can participate in the Pummerer rearrangement to introduce a nucleophile at the α-position to the carbonyl group. wikipedia.org

A practical application of this method is the treatment of esters with a dimsyl anion in dimethyl sulfoxide (DMSO) to generate the corresponding β-ketosulfoxide intermediate, which can then be used in subsequent reactions to produce more complex molecules like flavone (B191248) analogues. nih.govncl.res.in

Additions to Unsaturated Systems (Olefins, Alkynes, Conjugated Compounds)

As a strong carbanion, the dimsyl anion readily participates in nucleophilic addition reactions with a variety of unsaturated systems, including olefins, alkynes, and conjugated compounds. sciencemadness.orggaylordchemical.com The reaction typically involves the addition of the methylsulfinylmethyl group across the double or triple bond. chemistry-chemists.com

Olefins and Conjugated Systems: this compound adds to conjugated double bonds, such as those in styrene (B11656), butadiene, and 1,3-pentadiene, to produce sulfoxide adducts. sciencemadness.orggaylordchemical.com For example, the reaction with styrene has been reported to yield methyl 3-phenylpropyl sulfoxide. gaylordchemical.com In the case of many polymerizable monomers like styrene, acrylonitrile, and methyl methacrylate, this addition can also serve to initiate anionic polymerization. sciencemadness.orggaylordchemical.com

Alkynes: The addition of this compound to activated triple bonds proceeds in high yield. The reaction with diphenylacetylene, for instance, gives a 95% yield of the corresponding unsaturated sulfoxide as a mixture of cis and trans isomers. chemistry-chemists.com

These additions highlight the utility of this compound as a carbon-centered nucleophile for the formation of new carbon-carbon bonds and the introduction of the sulfoxide functionality. sciencemadness.org

Cyclopropane (B1198618) Derivative Formation

This compound is instrumental in the synthesis of cyclopropane derivatives, primarily through two distinct pathways: γ-elimination and the generation of sulfur ylides. sciencemadness.orgscribd.com

Via Sulfur Ylides: A major application of this compound is as a strong base for the deprotonation of sulfonium and oxosulfonium salts to generate sulfur ylides, such as dimethyloxosulfonium methylide and dimethylsulfonium methylide. wikipedia.orgthieme-connect.com These ylides are excellent methylene-transfer reagents. oup.com When reacted with α,β-unsaturated ketones, they add to the double bond to form a betaine (B1666868) intermediate, which then undergoes an intramolecular displacement to furnish a cyclopropane ring. oup.com This method is a cornerstone of modern organic synthesis for constructing three-membered rings. thieme-connect.com

Via γ-Elimination: The strong basicity of this compound can also induce γ-elimination reactions in suitably substituted substrates to yield cyclopropane derivatives. sciencemadness.orgscribd.com This process involves the removal of a proton from a γ-position relative to a leaving group, followed by an internal nucleophilic substitution that closes the three-membered ring.

Furthermore, patented industrial processes utilize this compound as the base of choice in the preparation of intermediates for complex cyclopropane-containing molecules. google.com

Rearrangement and Isomerization Reactions

The potent basicity of this compound solutions makes them effective reagents for inducing a variety of rearrangement and isomerization reactions. sciencemadness.org These transformations often rely on the ability of the dimsyl anion to abstract a weakly acidic proton, generating an anionic intermediate that can subsequently rearrange to a more stable isomer. sciencemadness.orgncl.res.in

Alkyne Isomerization

This compound in DMSO is a widely used reagent system for the isomerization of alkynes. sciencemadness.org This process is particularly effective for converting terminal alkynes into thermodynamically more stable internal alkynes. The strong base deprotonates the alkyne or an adjacent carbon, initiating a series of proton transfers that result in the migration of the triple bond along the carbon chain. sciencemadness.org For example, the reagent can be employed to isomerize 1-alkynes into conjugated dienes. sciencemadness.org

Thioallylic Rearrangements

While this compound is a known promoter of various molecular rearrangements due to its strong basicity, specific, detailed examples of its application in promoting thioallylic rearrangements are not extensively documented in general literature. sciencemadness.orgncl.res.in However, its capacity to induce rearrangements in related systems is well-established. For instance, the this compound-DMSO reagent can facilitate reactions like the Wolff-Kishner reduction and the rearrangement of trimethylbenzylammonium ions, demonstrating its power to generate reactive intermediates that lead to structural reorganization. sciencemadness.org

Reactions Involving Heteroatoms

This compound's reactivity extends to a wide range of substrates containing heteroatoms such as oxygen, nitrogen, and sulfur. Its role can be that of a nucleophile or a strong base.

Oxygen Heteroatoms: The reaction with esters to form β-ketosulfoxides is a classic example of its interaction with oxygen-containing compounds. sciencemadness.orgwikipedia.org It is also used as a potent base in the etherification of polysaccharides like cellulose, where it deprotonates the hydroxyl groups to facilitate their reaction with alkylating agents. nih.gov

Nitrogen Heteroatoms: this compound reacts with amides, such as N,N-dimethylformamide, to form adducts. sciencemadness.org Its strong basicity is also employed to deprotonate amines and amides. sciencemadness.org

Sulfur and Phosphorus Heteroatoms: A primary application of this compound is the generation of ylides from their corresponding sulfonium and phosphonium salts. wikipedia.orgsmolecule.commsu.edu These ylides are crucial intermediates in reactions like the Wittig reaction (for phosphorus ylides) and cyclopropanations (for sulfur ylides). sciencemadness.orgmsu.edu

The following table summarizes the types of reactions this compound undergoes with various heteroatomic functional groups.

HeteroatomFunctional GroupReaction TypeProduct TypeReference(s)
OxygenEsterNucleophilic Acyl Substitutionβ-Ketosulfoxide sciencemadness.org, wikipedia.org
OxygenAlcohol (Polysaccharide)DeprotonationAlkoxide nih.gov
NitrogenAmideNucleophilic AdditionAldehyde (after hydrolysis) sciencemadness.org
SulfurSulfonium SaltDeprotonationSulfur Ylide wikipedia.org, msu.edu
PhosphorusPhosphonium SaltDeprotonationPhosphorus Ylide (Wittig Reagent) sciencemadness.org, wikipedia.org

Preparation of Salts of Carbonyl Compounds

As a strong base, this compound is highly effective in deprotonating carbon acids, particularly those adjacent to carbonyl functionalities, to generate the corresponding enolate salts. bch.roresearchgate.net This property is fundamental to many carbon-carbon bond-forming reactions in organic synthesis. The pKa of DMSO is approximately 35, which allows for the essentially quantitative deprotonation of a wide variety of ketones, esters, and other carbonyl-containing compounds. wikipedia.org

The reaction of this compound with ketones produces enolates that can subsequently participate in various reactions, such as alkylations and aldol (B89426) condensations. bch.roresearchgate.net Similarly, this compound reacts with esters to form β-ketosulfoxides. wikipedia.org These β-ketosulfoxides are valuable synthetic intermediates. For instance, their reduction with reagents like aluminum amalgam yields methyl ketones. Alternatively, they can be alkylated and subsequently subjected to elimination to afford α,β-unsaturated ketones. wikipedia.org Furthermore, β-ketosulfoxides can undergo the Pummerer rearrangement to introduce a nucleophile at the α-position of the carbonyl group. wikipedia.orgwikipedia.org

The generation of enolates from carbonyl compounds using this compound is a key step in numerous synthetic pathways. The following table summarizes the reaction of this compound with various carbonyl compounds and the resulting intermediates.

Carbonyl Compound TypeSubstrate ExampleProduct of this compound ReactionSubsequent TransformationFinal Product Example
KetoneBenzophenone (B1666685)Diphenylmethyl enolateReaction with electrophileAlkylated ketone
EsterAlkyl ester (R-COOR')β-KetosulfoxideReduction (Al-Hg)Methyl ketone (R-CO-CH₃)
EsterAlkyl ester (R-COOR')β-KetosulfoxideAlkylation followed by eliminationα,β-Unsaturated ketone
Lactoneγ-ButyrolactoneLactone enolateIntramolecular cyclizationBicyclic keto-lactone

Applications in the Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of a diverse array of heterocyclic compounds. Its ability to act as a strong base and a nucleophile enables the construction of various ring systems containing nitrogen, oxygen, and sulfur.

One of the most prominent applications of this compound in heterocyclic synthesis is in the Corey-Chaykovsky reaction. wikipedia.org In this reaction, this compound is used to deprotonate trimethyloxosulfonium iodide or trimethylsulfonium iodide, generating dimethyloxosulfonium methylide or dimethylsulfonium methylide, respectively. chemistry-chemists.comgaylordchemical.com These sulfur ylides are excellent reagents for the epoxidation of aldehydes and ketones, providing a straightforward route to oxiranes, a fundamental class of three-membered heterocyclic compounds. chemistry-chemists.com

This compound is also instrumental in the synthesis of nitrogen-containing heterocycles. For example, it facilitates the N-alkylation of amides. The reaction of haloamides with this compound in DMSO can lead to the formation of 4-, 5-, and 6-membered lactams through intramolecular cyclization. gaylordchemical.com Furthermore, this compound has been employed in the synthesis of oxindoles, which are important structural motifs in many biologically active compounds. google.comgla.ac.ukacs.org The reaction often involves the generation of a carbanion that undergoes subsequent cyclization. For instance, a monoalkylated precursor can be reacted with this compound and a picolyl chloride to yield a bis-alkylated product that can be further transformed into an oxindole (B195798) derivative. google.com

The synthesis of other heterocyclic systems, such as pyridazines, has also been achieved using this compound. google.com The versatility of this compound in generating reactive intermediates makes it a valuable tool for constructing complex heterocyclic frameworks. google.com

The following table provides examples of heterocyclic compounds synthesized using this compound.

Heterocyclic ClassSynthetic StrategyRole of this compoundExample Product
Epoxides (Oxiranes)Corey-Chaykovsky ReactionGeneration of sulfur ylideStyrene oxide
LactamsIntramolecular cyclization of haloamidesN-alkylation/deprotonationγ-Butyrolactam
OxindolesCyclization of substituted anilidesCarbanion formation for cyclization9,9-Bis(4-pyridinylmethyl)-4-azaindolin-2-one
PyridazinesNot specified in detail in the provided contextLikely as a base or nucleophile in ring formationSubstituted pyridazines
ThiophenesIntramolecular cyclization of ketene (B1206846) dithioacetalsDeprotonation leading to cyclizationSubstituted thiophenes

Demethylation Reactions

In addition to its role as a base, this compound can also function as a potent nucleophile, participating in demethylation reactions. thieme-connect.com This application is particularly useful for the removal of methyl groups from certain functional groups, a key transformation in the synthesis of complex molecules.

A notable example is the S-demethylation of dimethyl α-oxoketenedithioacetals. thieme-connect.comthieme-connect.com When these substrates are treated with this compound in DMSO, typically at elevated temperatures, the dimsyl anion nucleophilically attacks one of the methylthio groups. thieme-connect.com This results in the displacement of the methyl group and the formation of a methyl β-oxodithiocarboxylate in good yields. thieme-connect.comthieme-connect.comscispace.com This reaction provides a facile method for generating thiocarbonyl compounds from readily available ketenedithioacetals. thieme-connect.com

While S-demethylation is a prominent example, there are also reports of this compound being used for the selective O-demethylation of methoxy-substituted aromatic substrates. thieme-connect.com The nucleophilic character of the dimsyl anion allows it to cleave the methyl-oxygen bond, liberating the corresponding phenol.

The table below summarizes the demethylation reactions facilitated by this compound.

Substrate TypeFunctional Group DemethylatedReaction ConditionsProduct Type
Dimethyl α-oxoketenedithioacetalMethylthio group (S-demethylation)DMSO, 70 °CMethyl β-oxodithiocarboxylate
Methoxy-substituted aromatic compoundMethoxy group (O-demethylation)Not specified in detailPhenol derivative

Mechanistic Insights and Theoretical Studies of Dimsyl Anion Reactivity

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has been an invaluable tool for elucidating the mechanistic details of dimsyl anion reactivity. rsc.orgchemrxiv.org These theoretical approaches complement experimental findings by providing insights into the electronic structure, energetics, and reaction pathways that are often difficult to probe experimentally.

DFT calculations have been employed to investigate the electron-donating ability of the dimsyl anion. rsc.orgrsc.org By comparing its properties with other potential electron donors in a reaction mixture, DFT studies have confirmed that the dimsyl anion is often the most effective species for initiating electron transfer. rsc.orgrsc.org For instance, calculations using functionals like B3PW91, M062X, and PBE0 have consistently shown the dimsyl anion to be a superior electron donor compared to acetophenone (B1666503) enolate and tert-butoxide anions. rsc.orgrsc.org

Time-dependent DFT (TD-DFT) calculations have been crucial in understanding the photoinduced processes involving the dimsyl anion. nih.govchemrxiv.orgnih.gov These calculations support the experimental observation of an EDA complex between the dimsyl anion and aryl halides and confirm its ability to absorb light in the visible region, leading to charge transfer. nih.govchemrxiv.org Furthermore, DFT can be used to model temporary anions by employing a potential wall to bind the excess electron, allowing for the determination of properties like singly occupied molecular orbitals and spin densities. rsc.org

Calculated Electron Donor Capability of Various Anions
AnionRelative Electron Donor Capability (Qualitative)Supporting DFT FunctionalsReference
Dimsyl AnionHighestB3PW91, M062X, PBE0 rsc.orgrsc.org
Acetophenone EnolateIntermediateB3PW91, M062X, PBE0 rsc.orgrsc.org
tert-ButoxideLowestB3PW91, M062X, PBE0 rsc.orgrsc.org

Computational modeling has been instrumental in mapping out the reaction pathways and identifying the transition states involved in reactions initiated by the dimsyl anion. By calculating the energetics of various potential pathways, researchers can determine the most favorable reaction mechanism. rsc.orgnih.gov

For example, in the context of SRN1 reactions, DFT calculations have been used to compare the energy barrier for electron transfer from the dimsyl anion versus other species. rsc.org These studies have shown that while the dimsyl anion can initiate the reaction at elevated temperatures, the pathway involving electron transfer from an enolate anion may be more favorable due to a lower activation barrier. rsc.org

Stability and Decomposition Pathways of Dimsyl Sodium Solutions

Thermal Stability Profile

The thermal stability of dimsyl sodium is limited, a characteristic common to carbanionic species . Its decomposition is highly dependent on temperature, and for practical applications, solutions are best stored at temperatures below room temperature to maintain their integrity .

The rate at which this compound decomposes is markedly influenced by the ambient temperature. At lower temperatures, the compound exhibits reasonable stability. For instance, when stored as a solid at 10°C, no decomposition was observed over a two-month period . However, as the temperature increases, the rate of degradation becomes progressively more significant. This temperature-dependent decomposition has been quantified in various studies, highlighting the need for controlled thermal environments during its use and storage.

Temperature (°C)Decomposition RateConcentration/ConditionsSource
10No decomposition over 2 monthsSolid
20~8% per weekSolution
40~9-11% per daySolution
7088% over 5 hours2.5 M solution in DMSO

This table is interactive. Click on the headers to sort the data.

It is recommended that the preparation of this compound solutions occurs between 70-75°C to achieve a practical rate of formation; however, exceeding this temperature range should be avoided as the decomposition rate becomes unacceptably rapid .

The thermal decomposition of this compound is an exothermic process . In concentrated solutions (e.g., 3 M), this can lead to a significant and potentially hazardous temperature increase if provisions for heat removal are not in place . Uncontrolled exotherms have been reported to cause a rapid pressure build-up, leading to explosions chemistry-chemists.com.

A detailed calorimetry evaluation revealed that this compound in a pure dimethyl sulfoxide (B87167) (DMSO) solution can begin to decompose at temperatures as low as approximately 50°C, with a potential adiabatic temperature rise (ΔTad) of 500°C acs.org. One documented event described a 2.7 M solution being stirred in a 71°C water bath. As the decomposition progressed, the accumulation of a white precipitate, primarily sodium methanesulfenate, caused the mixture to gel. This gelation impeded effective heat transfer, culminating in an abrupt and uncontrolled temperature spike . At the peak of this exotherm, the this compound was entirely decomposed . The suspended decomposition products, such as sodium methanesulfenate, can themselves contribute to the exotherm at elevated temperatures .

Several factors can influence the temperature at which the exothermic decomposition of this compound begins:

Solution Concentration : More concentrated solutions present a greater risk for a significant exothermic event due to the higher amount of reactant per unit volume .

Heat Transfer : Inefficient heat removal is a critical factor that can lead to a runaway reaction. The formation of precipitates that hinder agitation and heat transfer can exacerbate this issue .

Presence of Diluents : The stability of this compound solutions can be improved by the addition of co-solvents. For example, diluting a DMSO solution of this compound with tetrahydrofuran (B95107) (THF) was found to raise the decomposition onset temperature from approximately 50°C to 100°C, while also reducing the adiabatic temperature rise to 230°C acs.org.

Impurities and Reagents : The presence of other chemical species, including reagents, byproducts, or impurities within the DMSO solvent, can lower the onset temperature of decomposition researchgate.netresearchgate.net. The thermal history of the mixture is also a relevant factor researchgate.net.

Degradation Products and Mechanisms

The thermal degradation of this compound proceeds through complex pathways, yielding a variety of sulfur-containing species. After prolonged heating at 100°C for 150 hours, the presence of methylsulfinate, methylsulfenate, and methylthio anions has been identified . At temperatures above 70°C, the decomposition products can include methanesulphonate, methylsulphanolate, sulfur, methanethiolate, and various alkanes researchgate.net.

Influence of Reaction Conditions on Stability

The stability of this compound is highly sensitive to the conditions under which it is prepared, stored, and used.

Temperature : As detailed previously, temperature is a critical variable. Most synthetic applications involving this compound are conducted at room temperature, where thermal decomposition is not a significant issue . Storage should occur at reduced temperatures to ensure long-term stability .

Atmosphere : The dimsyl anion is highly reactive towards atmospheric components. It reacts quickly with water, carbon dioxide, and oxygen . Therefore, it is imperative to exclude these substances during the formation, storage, and reaction of this compound solutions, typically by working under an inert atmosphere like nitrogen .

Agitation : During its preparation from sodium hydride and DMSO, efficient stirring is essential to prevent the formation of clumps and to avoid localized overheating, which could initiate rapid decomposition .

Concentration : The use of more dilute solutions or the addition of diluents can facilitate better heat transfer and mitigate the risk of a runaway exothermic reaction acs.org.

Role of Impurities (Water, Carbon Dioxide, Oxygen)

The dimsyl anion is highly reactive and its stability is significantly compromised by the presence of common atmospheric impurities such as water, carbon dioxide, and oxygen. Rigorous exclusion of these substances is necessary during the preparation, storage, and reaction of this compound solutions to prevent rapid decomposition.

Water: As a strong Brønsted base with a pKa of 35 for its conjugate acid (DMSO), the dimsyl anion reacts readily with water (pKa ≈ 15.7). wikipedia.org This acid-base reaction results in the protonation of the dimsyl anion to form dimethyl sulfoxide (DMSO) and the formation of sodium hydroxide. This rapid, irreversible reaction effectively quenches the active base, diminishing its utility for desired chemical transformations.

Carbon Dioxide: this compound solutions are also highly sensitive to carbon dioxide. The dimsyl anion can act as a nucleophile, reacting with CO2 in a carboxylation reaction. This process consumes the dimsyl anion, leading to a reduction in the basicity and nucleophilicity of the solution.

Oxygen: The presence of oxygen can lead to the oxidation of the dimsyl anion. While this compound is not typically considered an oxidizing agent, it can react with oxygen, particularly in the presence of other reagents or under specific conditions like photo-irradiation. nih.gov The autoxidation can be prevented by the addition of 20% t-butyl alcohol, which shifts the equilibrium away from the dimsyl ion.

The thermal decomposition of this compound is an exothermic process. The presence of impurities can potentially catalyze or contribute to these decomposition pathways, increasing the risk of thermal runaway, especially in concentrated solutions. acs.org

Solvent Effects on Dimsyl Anion Stability

The solvent system plays a crucial role in the stability of the dimsyl anion. This compound is typically prepared and used in its parent solvent, dimethyl sulfoxide (DMSO). gchemglobal.com However, the concentration of DMSO and the presence of co-solvents can significantly alter the anion's stability and decomposition profile. acs.org

Concentration in DMSO: The thermal stability of this compound is inversely related to its concentration in DMSO. Concentrated solutions (e.g., 3 M) are more prone to exothermic decomposition, and it is recommended to avoid storing solutions more concentrated than 2 M. The decomposition rate accelerates significantly with increasing temperature.

Temperature (°C)Decomposition Rate
10No decomposition observed over two months (stored as a solid)
20~8% per week
40~9-11% per day
7088% decomposition of a 2.5 M solution over five hours

This table presents the decomposition rates of this compound solutions at various temperatures as reported in the literature.

Co-solvents: The addition of co-solvents can have a pronounced effect on the stability of this compound solutions. Reaction calorimetry studies have shown that diluting a DMSO solution of this compound with a less polar solvent like tetrahydrofuran (THF) can significantly enhance its thermal stability. acs.org

Solvent SystemDecomposition Onset Temperature (°C)Adiabatic Temperature Rise (ΔTad) (°C)
Pure DMSO~50500
DMSO diluted with THF~100230

This table illustrates the effect of solvent composition on the thermal stability of this compound, based on reaction calorimetry data. acs.org

The addition of protic solvents, such as alcohols, drastically reduces the concentration of the dimsyl anion. An equilibrium is established that strongly favors the formation of the corresponding alkoxide, leaving only a small amount of dimsyl ion in solution. For instance, the addition of t-butyl alcohol to a this compound solution shifts the equilibrium far to the right, in favor of the t-butoxide ion. While this diminishes the concentration of the dimsyl anion, the equilibrium can shift to replenish it if it is consumed in a reaction.

Solvent Environment and Its Impact on Dimsyl Sodium Chemistry

Dimethyl Sulfoxide (B87167) (DMSO) as a Reaction Medium

Dimsyl sodium, the sodium salt of the conjugate base of dimethyl sulfoxide (DMSO), is most commonly prepared and used in DMSO itself. sciencemadness.orgwikipedia.org The unique properties of DMSO make it an ideal medium for the generation and application of this potent reagent. sciencemadness.org this compound solutions in DMSO are straightforward to prepare, typically by reacting sodium hydride or sodium amide with DMSO. sciencemadness.orgsu.se

Dimethyl sulfoxide is classified as a polar aprotic solvent. atamanchemicals.comwikichiro.orgwikipedia.org This classification stems from its molecular structure, which features a strong dipole moment due to the sulfoxide bond, but lacks acidic protons capable of forming strong hydrogen bonds. wikichiro.orgchemistry-chemists.com

Key Properties of DMSO as a Solvent:

High Polarity: DMSO possesses a high dielectric constant and is capable of dissolving a wide array of both polar and nonpolar compounds, including many inorganic salts. wikichiro.orgwikipedia.orgresearchgate.net

Aprotic Character: As an aprotic solvent, DMSO does not have labile hydrogen atoms to donate. chemistry-chemists.com This means it cannot act as a hydrogen-bond donor, a crucial factor in its interaction with anionic species. chemistry-chemists.com

High Boiling Point: With a boiling point of 189°C, DMSO allows for reactions to be conducted over a wide temperature range. wikichiro.orgchemistry-chemists.com

The combination of these properties makes DMSO an exceptional solvent for reactions involving strong bases and nucleophiles. atamankimya.com

The solvent properties of DMSO have a direct and significant impact on the reactivity of this compound.

Enhanced Anion Reactivity: In polar aprotic solvents like DMSO, cations (e.g., Na⁺) are well-solvated by the negative end of the solvent dipole (the oxygen atom). However, anions, such as the dimsyl anion, are poorly solvated because the positive end of the DMSO dipole (the sulfur atom) is sterically hindered and there are no acidic protons for hydrogen bonding. chemistry-chemists.com This "naked" or poorly solvated state of the anion dramatically increases its reactivity, making this compound a very powerful base and nucleophile. wikichiro.orgchemistry-chemists.com The pKa of DMSO is approximately 35, making its conjugate base, the dimsyl anion, strong enough to deprotonate a wide variety of weakly acidic carbon and nitrogen compounds. wikipedia.orgwikichiro.orgacs.org

Stabilization of Transition States: The high polarity of DMSO can effectively stabilize polar transition states in a reaction. chemistry-chemists.com This stabilization lowers the activation energy of the reaction, often leading to a significant increase in reaction rates, even when DMSO is used in small amounts as a co-solvent. chemistry-chemists.com

Influence on Selectivity: While highly reactive, the use of this compound in neat DMSO can sometimes negatively affect selectivity. For instance, in the synthesis of chiral molecules like duloxetine, the dimsyl anion generated from sodium hydride in DMSO has been reported to cause racemization, which is undesirable when a specific enantiomer is the target product. google.com

The dimsyl anion in DMSO is a versatile reagent used for generating ylides for Wittig reactions, forming enolates from ketones, and acting as a potent nucleophile in various condensation and alkylation reactions. wikipedia.orgatamanchemicals.comatamankimya.com

Co-solvent Systems and Dilution Strategies

While neat DMSO is the traditional solvent for this compound, safety and reactivity concerns have led to the development of co-solvent systems and dilution strategies. The formation of this compound in pure DMSO is known to be hazardous, with the potential for self-accelerating decomposition at temperatures as low as 50-60°C. acs.orgacs.org

Tetrahydrofuran (B95107) (THF) is the most common co-solvent used with DMSO for this compound reactions. Its inclusion significantly improves the safety profile of the reaction.

Thermal Stability: Diluting a DMSO solution of this compound with THF has been shown to increase the onset temperature of thermal decomposition. acs.orgacs.org This provides a larger safety margin, particularly for large-scale reactions. For example, reaction calorimetry studies have shown that diluting this compound in DMSO with THF can raise the decomposition onset temperature from approximately 50°C to around 100°C. acs.org The lower boiling point of THF (67°C) also allows the heat of formation to be dissipated at reflux, preventing the reaction from reaching the higher decomposition temperature. acs.org

Thermal Decomposition Onset Temperatures of this compound
Solvent SystemDecomposition Onset TemperatureAdiabatic Temperature Rise (ΔTad)Reference
Pure DMSO~50 °C500 °C acs.org
DMSO/THF Mixture~100 °C230 °C acs.org

Physical Properties: In some preparations, using THF as a co-solvent can prevent the reaction mixture from forming a gel, which can hinder stirring and heat transfer. tandfonline.com Other aprotic solvents like methylene (B1212753) chloride can also be used as co-solvents, particularly for reactions run at low temperatures where pure DMSO would freeze (m.p. 18.5°C). msu.edu

Reactivity and Selectivity: In certain applications, co-solvents are crucial for achieving the desired selectivity. In the synthesis of duloxetine, a mixture of DMSO and toluene (B28343) was found to be a suitable solvent system that prevents the racemization observed when using DMSO alone. google.com

The use of co-solvents like THF provides a critical strategy for safely handling the powerful reactivity of this compound, enabling its use in larger-scale industrial processes while maintaining its synthetic utility. acs.orgacs.org

Specialized Applications and Emerging Research Directions

Use in Polysaccharide Modification (Hakomori Procedure)

Dimsyl sodium is a pivotal reagent in the Hakomori method, one of the most widely utilized procedures for the permethylation of polysaccharides and glycoconjugates. stenutz.eu Its function in this context is that of a powerful base. stenutz.eusu.se The procedure begins with the preparation of the polyalkoxide ion of the carbohydrate substrate in anhydrous dimethyl sulfoxide (B87167) (DMSO). stenutz.eu This is achieved by reacting the polysaccharide with this compound, which is strong enough to deprotonate the multiple hydroxyl groups along the polysaccharide chain, converting it into a polyanion. stenutz.eustenutz.eusu.se

Once the polysaccharide is fully activated as the polyalkoxide, methyl iodide is introduced into the reaction mixture. stenutz.eu The iodide acts as the methylating agent, undergoing a nucleophilic substitution reaction with the alkoxide ions to form methyl ethers at the previously hydroxylated positions. stenutz.eu

The Hakomori procedure is highly regarded for several reasons:

Efficiency : It frequently achieves complete methylation of the polysaccharide in a single step. stenutz.eu

Reaction Conditions : The primary requirement is that the polysaccharide substrate must be soluble in DMSO. stenutz.eu To aid dissolution, ultrasonic treatment or gentle warming may be employed. stenutz.eu Incomplete dissolution is a common reason for "undermethylation," where some parts of the material remain unreacted. stenutz.eu

Selectivity : The strongly alkaline conditions will cleave O-acyl groups, but acetal (B89532) and ketal functionalities, such as pyruvic acid ketals found in some polysaccharides, remain stable. stenutz.eu

Uronic Acid Modification : If the polysaccharide contains uronic acid residues, the Hakomori method simultaneously converts them into their corresponding methyl esters. stenutz.eu

A modified version of the Hakomori method involves dissolving the dried polysaccharide in DMSO, adding a prepared solution of this compound under water-free conditions, and after a period of stirring, slowly adding methyl iodide to complete the methylation. plos.org The this compound reagent itself is typically prepared by the reaction of sodium hydride with dry DMSO. stenutz.eusu.se

Table 1: Key Steps in the Hakomori Methylation Procedure Using this compound
StepDescriptionReagentsReference
1. Reagent PreparationPreparation of this compound solution.Sodium hydride (NaH), Dimethyl sulfoxide (DMSO) stenutz.eusu.se
2. Substrate SolubilizationThe polysaccharide is dissolved in anhydrous DMSO.Polysaccharide, DMSO stenutz.euplos.org
3. Deprotonation (Activation)This compound is added to the dissolved polysaccharide to form the polyalkoxide ion.This compound solution stenutz.euplos.org
4. MethylationMethyl iodide is added to the activated polysaccharide, forming methyl ethers.Methyl iodide (CH₃I) stenutz.euplos.org
5. WorkupThe methylated product is recovered, typically by dialysis for polymers or partitioning for oligomers.Water, Chloroform stenutz.eu

Dimsyl Anion in Analytical Chemistry

The potent basicity of the dimsyl anion makes it a valuable reagent in the field of analytical chemistry. sciencemadness.org Its primary application is in the quantitative determination of very weak acids. sciencemadness.org The conjugate acid of the dimsyl anion is DMSO, which has a pKa value of approximately 35, making this compound an exceptionally strong Brønsted base. sciencemadness.orgwikipedia.org

This high basicity allows it to deprotonate a wide range of compounds that are too weakly acidic to be analyzed in conventional, more acidic solvent systems. sciencemadness.org By using a solution of this compound as a titrant, chemists can quantitatively determine the concentration of weak carbon and nitrogen acids, among others, thereby extending the range of titrimetric analysis. sciencemadness.org

Initiation of Ionic Polymerization

This compound serves as an effective initiator for certain types of ionic polymerization. gaylordchemical.com Specifically, it is used to initiate the anionic polymerization of various monomers. researchgate.netcapes.gov.br The process is driven by the nucleophilic character of the dimsyl anion.

Research has detailed its use in the polymerization of epoxides, such as 2,3-epoxypropyl phenyl ether (also known as phenyl glycidyl (B131873) ether), in solvents like dioxane and DMSO. researchgate.netcapes.gov.br The initiation mechanism involves the nucleophilic attack of the dimsyl anion on the epoxide ring, which opens the ring and creates a new propagating anionic center. iupac.org

Table 2: Examples of Monomers Polymerized Using this compound Initiation
MonomerTypeKey FindingsReference
Phenyl Glycidyl EtherEpoxideKinetic studies have been performed, and a reaction mechanism has been proposed. The polymerization is inhibited by oxygen. researchgate.netcapes.gov.br
Styrene (B11656)Vinyl AromaticThe addition of dimsyl ion to styrene can initiate polymerization, which may occur as a significant side reaction during other syntheses. gaylordchemical.com
Ethylene OxideEpoxideThe initiation occurs via the interaction of the dimsyl ion with the monomer. Chain transfer reactions are reported to be negligible. iupac.org

Studies have been conducted to measure reaction kinetics and the effect of the dielectric constant of the medium on the polymerization process. capes.gov.br In the polymerization of phenyl glycidyl ether, end-group analysis of the resulting polymer revealed an almost total absence of sulfur, and molecular weight determinations suggested the occurrence of chain transfer reactions. researchgate.netcapes.gov.br

This compound as a Methylating and Reducing Agent

Beyond its role as a strong base, this compound exhibits reactivity as both a methylating agent and a reducing agent in specific chemical contexts. sciencemadness.orggaylordchemical.com

As a Methylating Agent

This compound can function directly as a carbon methylating agent. sciencemadness.org This reactivity is observed when its solutions in DMSO are heated with certain unsaturated or aromatic compounds. sciencemadness.org The reaction proceeds through the formation of an initial adduct, which then eliminates sulfenic acid and undergoes bond rearrangement to yield a methylated analog of the starting material. sciencemadness.org This provides a useful method for carbon methylation in specific cases. sciencemadness.org Compounds that have been successfully methylated by this method include conjugated systems like butadiene and various polynuclear aromatic and heterocyclic compounds such as quinoline (B57606) and anthracene. sciencemadness.orgacs.org

As a Reducing Agent

The dimsyl anion is also capable of acting as a reducing agent. sciencemadness.orggaylordchemical.com Its reducing properties are evident in several types of reactions:

Dehalogenation : It can reduce aromatic halides by removing bromine or iodine atoms from the ring. sciencemadness.org This reaction is particularly effective when a second halogen is located at the ortho position. sciencemadness.org It has also been shown to remove a single bromine atom from certain gem-dibromocyclopropanes. sciencemadness.org

Electron Donation : this compound in DMSO can donate an electron to certain substrates, such as nitrobenzene (B124822) and nitrosobenzene, to generate their corresponding anion radicals. sciencemadness.org

Q & A

Q. What are the standard laboratory protocols for synthesizing and characterizing Dimsyl sodium?

  • Methodological Answer : this compound (sodium dimsylate) is typically synthesized by reacting sodium hydride (NaH) with dimethyl sulfoxide (DMSO) under strict anhydrous conditions. The reaction proceeds as: NaH + DMSO → Na+[CH3SOCH2]+H2\text{NaH + DMSO → Na}^+\text{[CH}_3\text{SOCH}_2^-] + \text{H}_2

    Key steps include:

    • Conducting the reaction under an inert atmosphere (argon/nitrogen) due to moisture sensitivity .
    • Purification via vacuum distillation or filtration to isolate the superbase.
    • Characterization using 1H^1\text{H}/13C^13\text{C} NMR to confirm deprotonation of DMSO and elemental analysis to verify sodium content .

Q. What safety precautions are critical when handling this compound in experimental workflows?

  • Methodological Answer :
    • Moisture Control : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates flammable hydrogen gas .
    • Thermal Stability : Avoid temperatures >50°C, as decomposition can release toxic sulfur oxides.
    • Quenching Protocol : Neutralize residual this compound with dry ice (CO2_2) or ethanol under controlled conditions .

Q. How is this compound employed as a base in common organic reactions?

  • Methodological Answer : Its strong basicity (pKa \sim35) makes it ideal for deprotonating weak acids (e.g., ketones, esters). Example applications:
    • Aldol Condensation : Deprotonates enolizable carbonyl compounds to form enolates .
    • Nucleophilic Substitution : Activates alkyl halides by eliminating protic impurities.
    • Limitation : Not suitable for acid-sensitive substrates due to its high reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in non-polar solvents?

  • Methodological Answer :
    • Solvent Selection : Use tetrahydrofuran (THF) or DMSO to stabilize the dimsyl anion. Polar aprotic solvents enhance ionic dissociation but may compete in coordination .
    • Temperature Gradients : Kinetic studies (e.g., variable-temperature NMR) can identify optimal reaction rates while minimizing side reactions .
    • Additive Screening : Co-solvents like hexamethylphosphoramide (HMPA) improve solubility but require toxicity assessments .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated reactions?

  • Methodological Answer :
    • Controlled Replication : Standardize solvent purity, base concentration, and moisture levels to isolate variables .
    • Spectroscopic Monitoring : In-situ IR or NMR tracks intermediate formation and identifies side products (e.g., over-dehydration in aldol reactions) .
    • Meta-Analysis : Compare literature data across solvent systems and substrate scope to identify trends vs. outliers .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

  • Methodological Answer :
    • DFT Calculations : Model the dimsyl anion’s electronic structure to predict regioselectivity in deprotonation (e.g., α vs. β positions in ketones) .
    • Solvent Effects : Use COSMO-RS simulations to quantify solvent interactions and their impact on reaction thermodynamics .
    • Validation : Correlate computational findings with experimental kinetic data (e.g., Eyring plots) .

Data Analysis and Reproducibility

Q. What are best practices for documenting this compound experiments to ensure reproducibility?

  • Methodological Answer :
    • Detailed Protocols : Report exact equivalents, solvent drying methods, and reaction timelines .
    • Raw Data Inclusion : Provide NMR spectra (with integration values) and chromatograms in supplementary materials .
    • Error Reporting : Quantify uncertainties in yields/purity (e.g., ±5% via triplicate trials) and disclose batch-to-batch variability in NaH/DMSO quality .

Q. How should researchers address irreproducible results in this compound applications?

  • Methodological Answer :
    • Troubleshooting Checklist :

      IssuePotential CauseSolution
      Low yieldResidual moistureRe-dry solvents/glassware
      Side productsOverheatingLower reaction temperature
      Inactive baseNaH degradationUse freshly opened NaH
    • Collaborative Validation : Cross-verify results with independent labs using shared protocols .

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